molecular formula C17H14F2N2OS B10963658 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-difluorobenzamide

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-difluorobenzamide

Cat. No.: B10963658
M. Wt: 332.4 g/mol
InChI Key: QGSNKRHSQSWXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-difluorobenzamide, also known by its chemical formula C19H18N4OS2, is a fascinating compound with potential applications in various fields. Let’s explore its properties and uses.

Properties

Molecular Formula

C17H14F2N2OS

Molecular Weight

332.4 g/mol

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-difluorobenzamide

InChI

InChI=1S/C17H14F2N2OS/c1-9-5-6-10-12(8-20)17(23-14(10)7-9)21-16(22)11-3-2-4-13(18)15(11)19/h2-4,9H,5-7H2,1H3,(H,21,22)

InChI Key

QGSNKRHSQSWXEB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C(=CC=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the following reactions:

    Formation of Benzimidazole Ring: Starting from appropriate precursors, the benzimidazole ring is formed through cyclization reactions.

    Introduction of Cyano Group: The cyano group (CN) is introduced at the 3-position of the benzothiophene ring.

    Fluorination: The difluorobenzene moiety is incorporated into the structure.

Industrial Production Methods: While specific industrial methods may vary, large-scale production typically involves efficient and cost-effective synthetic routes. These methods ensure high yields and purity.

Chemical Reactions Analysis

Reactivity:

    Oxidation and Reduction: N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-difluorobenzamide can undergo oxidation and reduction reactions.

    Substitution Reactions: It reacts with nucleophiles or electrophiles, leading to substitution products.

Common Reagents and Conditions:

    Oxidation: Common oxidants include potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are commonly used reducing agents.

    Substitution: Various nucleophiles (e.g., amines, thiols) or electrophiles (e.g., acyl chlorides) can be employed.

Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry:

    Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development.

    Materials Science: Its unique structure may find applications in materials with specific electronic or optical properties.

Biology and Medicine:

    Anticancer Properties: Some derivatives exhibit promising anticancer activity.

    Neuroscience: Investigated for potential neuroprotective effects.

Industry:

    Agrochemicals: Possible use as a pesticide or herbicide.

    Pharmaceuticals: May serve as a lead compound for drug discovery.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

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